molecular formula C22H18Cl2N4S B11635935 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine

カタログ番号: B11635935
分子量: 441.4 g/mol
InChIキー: PKRBZJVUEGESJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at position 6 and a 3,4-dichlorophenyl-piperazine moiety at position 4. Its molecular formula is C23H18Cl2N4S (exact mass: ~454.08 g/mol), and it is structurally related to antipsychotic and kinase inhibitor scaffolds due to the piperazine and aromatic substituents .

特性

分子式

C22H18Cl2N4S

分子量

441.4 g/mol

IUPAC名

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C22H18Cl2N4S/c23-18-7-6-16(12-19(18)24)27-8-10-28(11-9-27)21-17-13-20(15-4-2-1-3-5-15)29-22(17)26-14-25-21/h1-7,12-14H,8-11H2

InChIキー

PKRBZJVUEGESJJ-UHFFFAOYSA-N

正規SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring.

    Substitution Reactions:

    Piperazine Derivatization: The final step involves the derivatization of the piperazine ring with the thieno[2,3-d]pyrimidine core, often using coupling agents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反応の分析

Substitution Reactions

The compound’s piperazine moiety and heterocyclic core enable nucleophilic aromatic substitution.

  • Piperazine Substitution : The piperazine ring can undergo nucleophilic substitution at the nitrogen atom, allowing the introduction of diverse substituents (e.g., alkyl, aryl, or functional groups). This is a common strategy in medicinal chemistry to modulate pharmacokinetic profiles.

  • Core Substitution : The thieno[2,3-d]pyrimidine scaffold can undergo halogenation (e.g., chlorination) to create reactive intermediates. For example, treatment with phosphorus oxychloride (POCl₃) under reflux conditions converts hydroxyl or amine groups into chlorinated derivatives, facilitating further amination or alkylation .

Reaction Type Reagent Conditions Outcome
Piperazine substitutionNucleophilic agents (e.g., amines)Room temperature or mild heatFunctionalized piperazine derivatives
Core chlorinationPOCl₃Reflux (e.g., in dioxane)Chlorinated thieno[2,3-d]pyrimidine

Oxidation and Reduction

The compound exhibits reactivity under oxidative and reductive conditions, enabling structural modifications.

  • Oxidation :

    • Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can oxidize sulfur-containing moieties (e.g., thiophene rings) to sulfoxides or sulfones, altering electronic properties.

  • Reduction :

    • Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups (e.g., ketones) to alcohols or amines, depending on substituents.

Reaction Type Reagent Conditions Outcome
OxidationKMnO₄ or H₂O₂Acidic or aqueous mediumSulfoxide/sulfone derivatives
ReductionNaBH₄ or LiAlH₄Ethanol or THFAlcoholic or amine derivatives

Cyclization and Ring-Forming Reactions

The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form fused heterocycles.

  • Intramolecular Cyclization :

    • Precursors such as thieno[2,3-d]pyrimidin-4-one derivatives undergo cyclization with reagents like POCl₃ or phosphorus trichloride (PCl₃) to form fused rings. This step is critical in synthesizing the core structure .

  • Enaminone Heteroannulation :

    • Enaminones derived from the compound can react under acidic conditions to form pyrido[2,3-d]pyrimidine analogs , expanding the structural diversity .

Biological Target Interactions

While not a direct chemical reaction, the compound’s ability to interact with biological targets (e.g., kinases) is influenced by its structural features. For example:

  • Hydrogen Bonding : The piperazine nitrogen and carbonyl groups may engage in hydrogen bonds with enzyme active sites, enhancing binding affinity .

  • Substitution Effects : Modifications to the phenyl or dichlorobenzyl groups can alter solubility and target selectivity.

Key Research Findings

  • Thermal Stability : Thieno[2,3-d]pyrimidine derivatives often exhibit high thermal stability due to the rigid, aromatic core.

  • Pharmacokinetic Optimization : Substitution at the piperazine ring enhances solubility and bioavailability, a critical factor in drug development .

  • Bioisosteric Replacement : The pyrimidine core can replace purine-like structures in enzymes, enabling kinase inhibition .

科学的研究の応用

4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

4-[4-(3,4-ジクロロフェニル)ピペラジン-1-イル]-6-フェニルチエノ[2,3-d]ピリミジンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、様々な受容体、酵素、またはイオンチャネルでアゴニストまたはアンタゴニストとして作用し、その活性を調節し、治療効果をもたらす可能性があります。その結合親和性、選択性、および下流シグナル伝達経路に関する詳細な研究は、その薬理学的プロファイルを理解するために不可欠です。

類似化合物との比較

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidine Derivatives with Substituent Variations

(a) 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine
  • Molecular Formula : C23H20Cl2N4S.
  • Key Differences : Methyl group at position 6 and phenyl at position 5 (vs. phenyl at position 6 in the target compound).
(b) 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
  • Molecular Formula : C23H19Cl2FN4S.
  • Key Differences : Fluorophenyl at position 5 and methyl at position 5.
  • Impact: Fluorine’s electron-withdrawing nature may increase metabolic stability compared to non-halogenated analogs. The methyl group here mirrors compound (a), suggesting a focus on optimizing substituent effects .
(c) 4-(4-Nitrophenoxy)-6-phenylthieno[2,3-d]pyrimidine
  • Key Differences: Nitrophenoxy group replaces the piperazine moiety.

Heterocyclic Core Variations

(a) Thieno[3,2-d]pyrimidine Derivatives
  • Example: 2-Chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine.
  • Key Differences: Thieno[3,2-d]pyrimidine core (vs. 2,3-d isomer) and morpholino substituent.
  • Impact: The core isomerism affects π-π stacking and hydrogen bonding, while morpholino groups enhance solubility. Such derivatives are often explored in kinase inhibition .
(b) Pyrido[1,2-a]pyrimidin-4-one Derivatives
  • Example : 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Key Differences: Pyrido[1,2-a]pyrimidinone core with ethylpiperazine.

Key Research Findings

Substituent Effects : Fluorine or chlorine at aromatic positions enhances metabolic stability and receptor affinity, as seen in 4-fluorophenyl and 3,4-dichlorophenyl analogs .

Core Flexibility: Thieno[2,3-d]pyrimidine derivatives exhibit greater planarity compared to pyrido[1,2-a]pyrimidinones, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .

Synthetic Challenges: Piperazine-containing thienopyrimidines require careful optimization to balance steric bulk and solubility, often achieved via methyl or morpholino groups .

生物活性

The compound 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine is a member of the thienopyrimidine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine can be represented as follows:

  • Molecular Formula : C19H18Cl2N4S
  • Molecular Weight : 397.34 g/mol

This compound features a thieno[2,3-d]pyrimidine core substituted with a piperazine moiety and a dichlorophenyl group, which contributes to its pharmacological properties.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine have been shown to target the epidermal growth factor receptor (EGFR) and other tyrosine kinases involved in tumor proliferation and survival.

Table 1: Summary of Anticancer Activity

CompoundTargetActivityReference
Compound AEGFRInhibitory
Compound BHER2Inhibitory
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidineUnknownPotentially inhibitory

Antimicrobial Activity

Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies show that these compounds can exhibit antibacterial and antifungal activities against various strains.

Table 2: Antimicrobial Efficacy

CompoundMicroorganismActivity LevelReference
Compound CE. coliModerate
Compound DP. aeruginosaModerate
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidineVarious strainsUnder investigation

Neuropharmacological Effects

There is emerging evidence suggesting that thienopyrimidine derivatives may interact with neurotransmitter systems. Specifically, the piperazine component may confer activity at serotonin and dopamine receptors.

Table 3: Neuropharmacological Targets

Target ReceptorActivity TypeReference
5-HT ReceptorsAgonist
Dopamine ReceptorsAntagonist

Study on Anticancer Efficacy

A recent study investigated the effects of a thienopyrimidine derivative on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, attributed to the compound's ability to induce apoptosis.

Study on Antimicrobial Properties

Another study focused on the antimicrobial activity of thienopyrimidine compounds against resistant bacterial strains. The findings revealed that certain derivatives exhibited enhanced efficacy compared to traditional antibiotics.

Q & A

Basic: What are the established synthetic routes for 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine, and how can purity be validated?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of thiophene derivatives with pyrimidine precursors. For example, substituted thieno[2,3-d]pyrimidines are synthesized via cyclization of 2-aminothiophene-3-carboxamides with aldehydes or ketones under acidic conditions . Purity validation requires chromatographic techniques (HPLC, TLC) and spectroscopic characterization (1H/13C NMR, HRMS). Key impurities, such as unreacted intermediates or positional isomers, should be identified using comparative retention times and fragmentation patterns in mass spectrometry .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Methodological Answer:
Statistical experimental design (e.g., factorial or response surface methodology) is critical. Variables like temperature, solvent polarity, and catalyst loading should be systematically varied. For example, a central composite design (CCD) can model interactions between reaction time and molar ratios, while ANOVA identifies significant factors. Computational tools (e.g., DFT calculations) may predict regioselectivity in piperazine substitution to minimize byproducts . Pilot-scale experiments under inert atmospheres (N2/Ar) often enhance reproducibility .

Basic: What spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). NOESY can confirm spatial proximity of substituents.
  • X-ray crystallography : Resolves ambiguity in piperazine ring conformation and thieno-pyrimidine planarity.
  • HRMS : Validates molecular ion ([M+H]+) and isotopic patterns (e.g., Cl2 isotopes at m/z 35/37) .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in IC50 values or receptor affinity may arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). Meta-analysis of raw data (e.g., dose-response curves) and standardization using reference inhibitors (e.g., staurosporine for kinase assays) are essential. Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) validate target engagement. Cross-referencing with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) clarifies structure-activity relationships (SAR) .

Basic: What are the known biological targets and mechanisms of action for this compound?

Methodological Answer:
The compound’s piperazine-thienopyrimidine scaffold suggests kinase inhibition (e.g., tyrosine kinases) due to structural similarity to ATP-competitive inhibitors. In vitro screens against kinase panels (e.g., EGFR, VEGFR) are recommended. Mechanistic studies should include competitive binding assays with ATP and western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity for specific receptors?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding poses in kinase ATP pockets. Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., 3,4-dichlorophenyl vs. 4-methoxyphenyl) on binding affinity. Pharmacophore models prioritize derivatives with optimal steric and electronic properties. MD simulations (>100 ns) assess conformational stability of the ligand-receptor complex .

Basic: What stability studies are required to ensure compound integrity during storage and experimentation?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products (e.g., hydrolysis of the piperazine ring).
  • Long-term stability : Monitor purity via HPLC at intervals (0, 3, 6 months) under recommended storage conditions (2–8°C, desiccated). LC-MS identifies oxidative byproducts (e.g., sulfoxide formation in thieno rings) .

Advanced: How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH, -SO2NH2) to reduce lipophilicity while maintaining membrane permeability (target LogP 2–4).
  • Metabolic stability : Replace labile moieties (e.g., ester groups) with bioisosteres (e.g., amides). CYP450 inhibition assays (e.g., CYP3A4) guide structural modifications.
  • In silico ADMET : Tools like SwissADME predict bioavailability, BBB penetration, and hERG liability. Prioritize derivatives with high synthetic accessibility scores (SAscore ≤ 4) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。